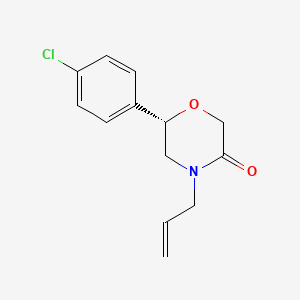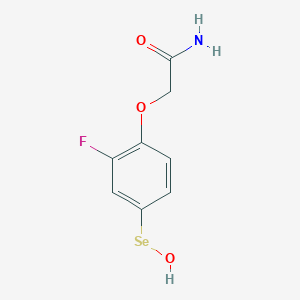
4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid is a chemical compound that has garnered attention in the scientific community due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino-oxoethoxy group, a fluorine atom, and a selenenic acid moiety attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid typically involves multi-step organic synthesis. One common approach is to start with a fluorobenzene derivative, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the amino-oxoethoxy group and the selenenic acid moiety. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid can undergo various chemical reactions, including:
Oxidation: The selenenic acid moiety can be oxidized to form seleninic acid or selenonic acid derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield seleninic acid derivatives, while reduction could produce selenol compounds.
Scientific Research Applications
4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting oxidative stress-related diseases.
Industry: It can be used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The selenenic acid moiety can participate in redox reactions, influencing cellular oxidative states. The fluorine atom and amino-oxoethoxy group can enhance the compound’s binding affinity to specific targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-2-oxoethoxy)benzoic acid: Lacks the fluorine and selenium atoms, making it less reactive in certain redox reactions.
4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-seleninic acid: An oxidized form of the compound with different redox properties.
4-(2-Amino-2-oxoethoxy)-3-chlorobenzene-1-selenenic acid: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and binding properties.
Uniqueness
4-(2-Amino-2-oxoethoxy)-3-fluorobenzene-1-selenenic acid is unique due to the combination of its fluorine and selenium atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
831223-41-7 |
|---|---|
Molecular Formula |
C8H8FNO3Se |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-(2-fluoro-4-hydroxyselanylphenoxy)acetamide |
InChI |
InChI=1S/C8H8FNO3Se/c9-6-3-5(14-12)1-2-7(6)13-4-8(10)11/h1-3,12H,4H2,(H2,10,11) |
InChI Key |
PUTNPPNIJOOPME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[Se]O)F)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


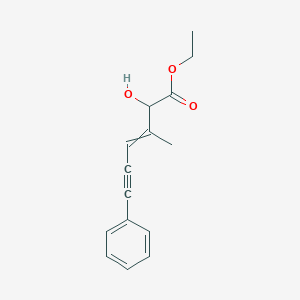

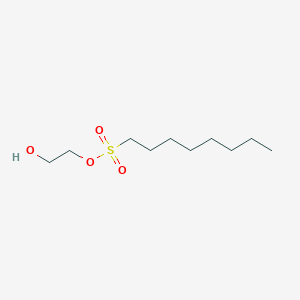
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
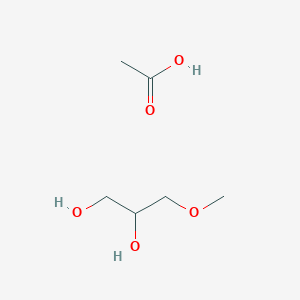
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

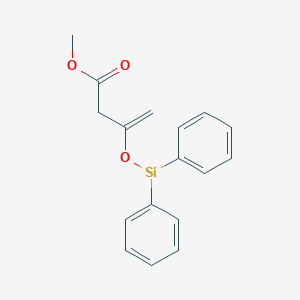
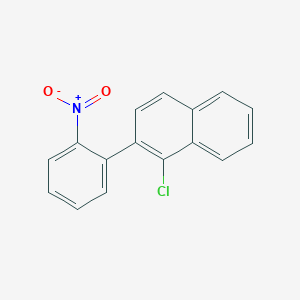
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
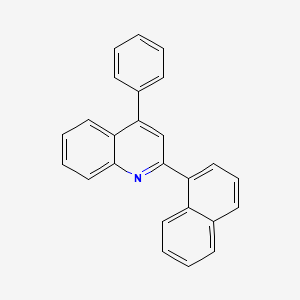
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)
